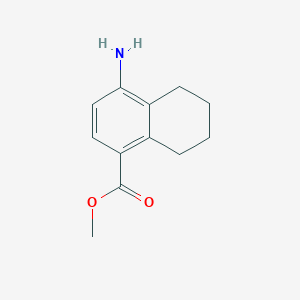

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Description

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a tetrahydronaphthalene derivative featuring an amino group at position 4 and a methyl ester at position 1. Its hydrochloride salt form (Ref: 3D-EPD43749) is marketed as a synthetic building block, with pricing starting at €744.00 for 50 mg .

Properties

IUPAC Name |

methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h6-7H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKNPTDHQDQDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444913-37-5 | |

| Record name | methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is primarily recognized as an intermediate in the synthesis of pharmacologically active compounds. Its most notable application is in the development of antiemetic agents.

Case Study: Synthesis of Palonosetron

Palonosetron is a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. This compound serves as a critical intermediate in its synthesis. The reaction pathway involves the following steps:

- Formation of the Carboxylic Acid : The methyl ester undergoes hydrolysis to yield 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

- Cyclization Reaction : The carboxylic acid is then subjected to cyclization to form the desired antiemetic compound.

This synthetic route not only highlights the utility of this compound but also emphasizes its role in enhancing therapeutic efficacy against chemotherapy-induced nausea.

Organic Synthesis

Beyond medicinal applications, this compound is valuable in organic synthesis for creating various naphthalene derivatives. It can be utilized as a building block for:

- Fluorescent Dyes : Naphthalene derivatives are often employed in the development of fluorescent dyes due to their luminescent properties.

- Polymer Additives : The compound can be modified to enhance the properties of polymers used in coatings and plastics.

Research Applications

In research settings, this compound is utilized for:

- Biological Studies : Investigating the effects of naphthalene derivatives on biological systems.

- Chemical Reactivity Studies : Understanding reaction mechanisms involving naphthalene-based compounds.

Data Table: Comparison of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Intermediate for antiemetic drugs | Palonosetron |

| Organic Synthesis | Building block for fluorescent dyes | Various naphthalene derivatives |

| Research Applications | Used in biological and chemical reactivity studies | Naphthalene derivatives |

Mechanism of Action

The mechanism of action of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

- Structure: A ketone at position 5 replaces the amino group in the target compound.

- Molecular Formula : C12H12O3 (MW: 204.22) .

- Properties : The ketone enhances electrophilicity, making it reactive toward nucleophiles. Lab-grade purity is 95% (Apollo Scientific) .

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

- Structure: Hydroxyl group at position 2 instead of amino at position 4.

- Molecular Formula : C12H14O3 (MW: 206.24) .

- Properties: The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity compared to the amino group (pKa ~9–11 for aliphatic amines).

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Substituent Position and Steric Effects

5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde

- Structure : Methoxy and aldehyde groups at positions 3 and 2; tetramethyl substitution on the saturated ring.

Physical and Chemical Properties

Biological Activity

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (M4A) is a synthetic organic compound with a complex structure that includes a naphthalene core and functional groups such as an amino group and a carboxylate ester. Its molecular formula is CHNO, and it has a molecular weight of approximately 205.25 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.

M4A can be synthesized through various methods, often involving multiple steps that utilize common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction . The compound is known to undergo ester hydrolysis under acidic or basic conditions, yielding methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid .

Biological Activity

Research indicates that M4A exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that M4A may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

- Analgesic Properties : The compound's interaction with specific receptors may influence pain pathways, indicating potential as an analgesic agent .

- Enzyme Interactions : M4A's amino and carboxylate groups facilitate binding to various enzymes and receptors, which may modulate their activity and influence metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of M4A:

- Antitumor Activity : In vitro studies have demonstrated that compounds structurally related to M4A exhibit cytotoxic effects against cancer cell lines. For instance, structural analogs have shown IC values in the low micromolar range against various tumor cells .

- Antimicrobial Properties : Some derivatives of M4A have been tested for antimicrobial activity. The presence of electron-withdrawing groups in similar compounds has been correlated with enhanced antibacterial effects .

- Structure-Activity Relationship (SAR) : Research into the SAR of naphthalene derivatives suggests that modifications to the amino or carboxylate groups can significantly affect biological potency. For example, the introduction of halogen substituents has been shown to enhance anticancer activity .

Comparative Analysis with Similar Compounds

To better understand M4A's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl naphthalene-1-carboxylate | CHO | Lacks amino group; simpler structure |

| 4-Amino-naphthalene-1-carboxylic acid | CHN O | Contains carboxylic acid instead of ester |

| Naphthalenesulfonic acid | CHOS | Sulfonic acid group; different functional properties |

M4A stands out due to its specific combination of an amino group and ester functionality on a tetrahydronaphthalene framework, which provides distinct reactivity and biological activity compared to these similar compounds .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of M4A. Future studies should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile of M4A.

- Mechanistic Studies : To explore specific pathways affected by M4A and its interactions with molecular targets.

- Derivatives Development : To synthesize and evaluate new analogs that may enhance efficacy or reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate at the laboratory scale?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous routes for structurally similar tetrahydronaphthalene derivatives (e.g., Friedel-Crafts acylation, esterification, and catalytic hydrogenation) can be adapted. For example, phosphorous pentachloride (PCl₅) and aluminum chloride (AlCl₃) are commonly used in dichloromethane for acylations . Optimization steps include monitoring reaction progress via TLC/GC and controlling temperature to minimize side reactions.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Spectroscopic techniques (NMR, IR) and mass spectrometry are critical for structural confirmation.

Q. What toxicological endpoints should be prioritized in preliminary in vivo studies?

- Methodological Answer : Based on inclusion criteria for naphthalene analogs, prioritize systemic effects such as hepatic, renal, and respiratory outcomes (Table B-1). Use rodent models with controlled inhalation/oral exposure routes, and monitor body weight, organ histopathology, and hematological parameters .

Advanced Research Questions

Q. How can contradictions in toxicological data for structurally related naphthalene derivatives be resolved?

- Methodological Answer : Contradictions often arise from variability in exposure routes, species-specific metabolism, or study design biases. Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias questionnaires) to evaluate randomization, blinding, and outcome reporting in existing literature (Tables C-6, C-7) . Meta-analyses stratified by exposure duration and dose can clarify dose-response relationships .

Q. What computational strategies are effective for predicting the environmental partitioning of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log P (octanol-water partition coefficient) and biodegradability. Molecular docking studies can predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Reference analogs with measured properties (e.g.,蒸气压 in ) to validate predictions .

Q. How should researchers address gaps in the toxicological database for this compound?

- Methodological Answer : ATSDR identifies data needs in metabolism, chronic exposure effects, and susceptible populations (e.g., immunocompromised models). Design subchronic studies (90-day exposure) with multi-omics endpoints (transcriptomics, metabolomics) to identify biomarkers of effect. Collaborate with repositories like NTP to standardize protocols .

Methodological Considerations Table

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.